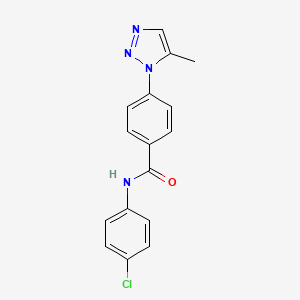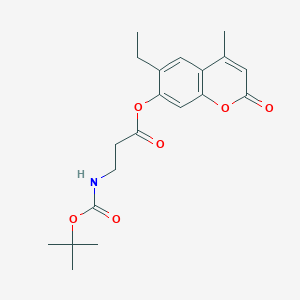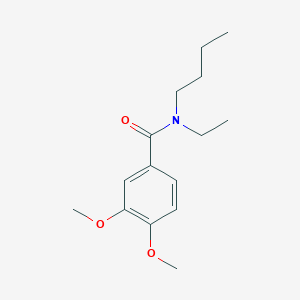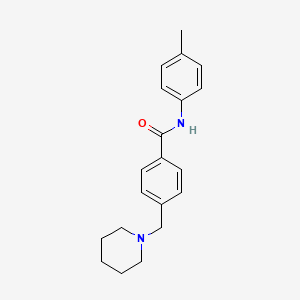![molecular formula C17H25ClN2O3S B4699905 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide
Overview
Description
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been shown to have potential therapeutic effects in cancer, neurodegenerative diseases, and other conditions. In
Scientific Research Applications
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic effects in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast cancer, and lung cancer. In addition, 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has also been studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to increase histone acetylation levels in the brain, which may have neuroprotective effects. In addition, 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide inhibits HDAC, which is an enzyme that removes acetyl groups from histone proteins. Histone acetylation is a key epigenetic modification that regulates gene expression. By inhibiting HDAC, 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide increases histone acetylation levels, which can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects
1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as increase histone acetylation levels in the brain. In addition, 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been shown to have anti-inflammatory effects and can inhibit angiogenesis, which is the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been extensively studied and its mechanism of action is well understood. However, one limitation of using 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide is that it can have off-target effects, which can complicate data interpretation. It is also important to use appropriate controls when using 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide in lab experiments.
Future Directions
There are many potential future directions for research on 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide. One area of interest is the development of more selective HDAC inhibitors that can target specific isoforms of HDAC. Another area of interest is the combination of 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide with other cancer treatments to enhance their efficacy. In addition, further research is needed to determine the potential therapeutic effects of 1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide in other conditions, such as neurodegenerative diseases and inflammatory disorders.
properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-13(2)11-19-17(21)15-6-8-20(9-7-15)24(22,23)12-14-4-3-5-16(18)10-14/h3-5,10,13,15H,6-9,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLMANHDNGKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4699825.png)


![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699843.png)

![2-bromo-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4699863.png)
![3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4699882.png)
![2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4699884.png)

![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4699895.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4699900.png)
